molecular formula C16H18BrN3OS B3442120 N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE

N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE

Cat. No.: B3442120
M. Wt: 380.3 g/mol
InChI Key: XJGGKGASEFXXBD-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-bromophenyl group and an acetamide side chain containing a piperidine ring.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c17-13-6-4-12(5-7-13)14-11-22-16(18-14)19-15(21)10-20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGGKGASEFXXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with chloroacetyl chloride and subsequent substitution with piperidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS: 61086-18-8)

  • Core Structure : Propanamide with a piperidine ring and phenyl group.
  • Key Differences: Substitution: Methoxymethyl group on piperidine vs. bromophenyl-thiazole in the target compound.
  • Applications : Used as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .

Patent-Derived Quinoline-Piperidine Acetamide Analogs

  • Examples :
    • 2-(1-Isopropylpiperidin-4-ylidene)acetamide derivatives (Patent Publication, 2019).
  • Core Structure: Quinoline-acetamide hybrids with substituted piperidine.
  • Key Differences: Complex substituents (e.g., tetrahydrofuran-3-yloxy, cyano groups) enhance target specificity, likely for kinase inhibition. Bromophenyl-thiazole in the target compound may offer distinct π-π stacking or halogen-bonding interactions compared to quinoline’s planar aromatic system.

Hypothesized Pharmacological Properties Based on Structural Features

Compound Core Structure Key Substituents Hypothesized Properties
Target Compound Thiazole-acetamide 4-Bromophenyl, Piperidine High lipophilicity; kinase/CNS target potential
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Propanamide-piperidine Methoxymethyl, Phenyl Intermediate solubility; scaffold for drug synthesis
Quinoline-piperidine acetamide (Patent) Quinoline-acetamide Tetrahydrofuran, Cyano, Chlorophenyl High binding affinity; kinase inhibitor

Substituent-Driven Activity

  • Bromophenyl-Thiazole: Bromine’s halogen-bonding capacity may improve target engagement (e.g., ATP-binding pockets in kinases).
  • Piperidine vs. Quinoline: Piperidine’s flexibility may favor CNS penetration, while quinoline’s rigidity supports kinase inhibition .

Biological Activity

N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C18_{18}H22_{22}BrN3_3OS and features a piperidine ring that adopts a chair conformation. The thiazole ring forms dihedral angles with adjacent rings, contributing to its structural properties. Notably, intramolecular hydrogen bonding and weak π–π interactions are observed in its crystalline form .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, including those similar to N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-y)acetamide, promising results were noted against both Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
d1Staphylococcus aureus200
d2Escherichia coli150
d3Candida albicans300

Anticancer Activity

The anticancer potential of N-[4-(4-Bromophenyl)-13-thiazol-2-yl]-2-(piperidin-1-y)acetamide has been explored through various in vitro assays. One study utilized the Sulforhodamine B (SRB) assay to assess its efficacy against MCF7 breast cancer cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, with some compounds showing IC50_{50} values lower than those of standard chemotherapeutics like doxorubicin .

Case Study: MCF7 Cell Line

In a comparative study, compounds derived from thiazole were tested against the MCF7 cell line:

  • Compound d6 : IC50_{50} = 15 µM
  • Compound d7 : IC50_{50} = 12 µM
  • Doxorubicin : IC50_{50} = 20 µM

These results suggest that some thiazole derivatives may be more effective than traditional treatments in specific contexts .

The mechanism by which N-[4-(4-Bromophenyl)-13-thiazol-2-y]–2-(piperidin-1-y)acetamide exerts its biological effects is multifaceted. Studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as Na+^+/K+^+-ATPase and Ras oncogene activity. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-Bromophenyl)-13-Thiazol-2-yl]-2-(Piperidin-1-yl)Acetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling a thiazole intermediate with a piperidine-containing acetamide precursor. For example, nucleophilic substitution or condensation reactions between 4-(4-bromophenyl)thiazol-2-amine and 2-(piperidin-1-yl)acetyl chloride can yield the target compound. Reaction efficiency is optimized by:

  • Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize side products .
  • Monitoring reaction progress via TLC or HPLC to ensure completion before proceeding .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?

Methodological Answer: Validation requires a multi-technique approach:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR to verify bromophenyl (δ ~7.5 ppm for aromatic protons) and piperidinyl (δ ~2.5–3.5 ppm for N-CH2_2 groups) moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular weight (e.g., [M+H]+^+ at m/z 422.05 for C16_{16}H17_{17}BrN3_3OS) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data versus computational modeling predictions for this compound's conformation?

Methodological Answer: Discrepancies between X-ray crystallography and DFT calculations are addressed by:

  • Refining crystallographic data using SHELX software to resolve thermal motion artifacts or disorder in the piperidinyl group .
  • Comparing torsion angles from crystal structures with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G* level) to identify steric or electronic mismatches .
  • Validating hydrogen bonding patterns (e.g., acetamide C=O interactions) via Hirshfeld surface analysis .

Q. How does the presence of the 4-bromophenyl and piperidinyl groups influence the compound's binding affinity to G-protein coupled receptors (GPCRs)?

Methodological Answer: The 4-bromophenyl group enhances hydrophobic interactions with GPCR binding pockets (e.g., FPR2 receptors), while the piperidinyl group contributes to hydrogen bonding via its tertiary amine. Experimental approaches include:

  • Radioligand Binding Assays : Competitive displacement of 3H^3H-labeled agonists (e.g., FPR2-specific ligands) to calculate Ki_i values .
  • Calcium Mobilization Assays : Measure intracellular Ca2+^{2+} flux in transfected HEK293 cells to assess receptor activation .
  • Molecular Dynamics Simulations : Dock the compound into GPCR homology models (e.g., using AutoDock Vina) to predict binding modes .

Q. What methodological challenges arise in assessing the compound's stability under varying pH and temperature conditions, and how are they addressed?

Methodological Answer: Challenges include hydrolysis of the acetamide bond in acidic/basic conditions and thermal degradation. Solutions involve:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24 hours) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar acetamides) .
  • Buffer Compatibility Testing : Use ammonium acetate buffers (pH 6.5) to mimic physiological conditions and assess solubility/stability .

Q. How are structure-activity relationship (SAR) studies designed to evaluate the impact of substituent variations on biological activity?

Methodological Answer: SAR studies systematically modify substituents (e.g., replacing bromine with chlorine or altering piperidine ring size) and evaluate effects via:

  • In Vitro Bioassays : Test analogs against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .
  • Metabolic Stability Screening : Incubate analogs with liver microsomes to identify structural features affecting half-life (e.g., bromine vs. methoxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE
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N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PIPERIDIN-1-YL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.